molecular formula C17H15F6N3O2 B597023 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione CAS No. 1356935-80-2

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione

Cat. No. B597023
CAS RN: 1356935-80-2
M. Wt: 407.316
InChI Key: UGWHNGHXJQANLX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione, also known as 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione, is a useful research compound. Its molecular formula is C17H15F6N3O2 and its molecular weight is 407.316. The purity is usually 95%.
BenchChem offers high-quality 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

Studies on related compounds, such as squaric acid derivatives and cyclobutene diones, reveal their ability to form supramolecular assemblies through hydrogen bonding, π–π stacking, and anion–π interactions. These interactions facilitate the formation of complex crystal structures, which have implications for the development of new materials with specific properties. For instance, the synthesis and solid-state structures of squaric acid derivatives highlight the critical role of these non-covalent interactions in determining molecular arrangement and stability in the solid state (Prohens et al., 2017).

Synthetic Applications

The reactivity of cyclobutene dione analogs, including those with trifluoromethyl groups, underlines their utility in synthesizing novel organic compounds. Research on the cyclization of heterocyclic analogs of bis(indol-1-yl)maleimide demonstrates the impact of substituent modification on intramolecular cyclization, offering pathways to new cyclic compounds (Bykov & Preobrazhenskaya, 2008). Additionally, the synthesis of multifunctional cyclobutenes with trifluoromethyl groups showcases the production of compounds with potential applications in medicinal chemistry and materials science (Mosslemin et al., 2004).

Materials Science Applications

The development of novel materials, especially for electronic and photonic applications, benefits from the unique properties of cyclobutene dione derivatives. For example, conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione backbones demonstrate high electron mobility and conductivity, making them suitable for use as electron transport layers in polymer solar cells (Hu et al., 2015). Similarly, iridium complexes with ancillary ligands derived from cyclobutene dione analogs exhibit promising photophysical properties for organic light-emitting devices, showcasing the potential of these compounds in the development of efficient and stable emissive materials (Liu et al., 2018).

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F6N3O2/c18-16(19,20)8-4-9(17(21,22)23)6-11(5-8)26-13-12(14(27)15(13)28)25-7-10-2-1-3-24-10/h4-6,10,24-26H,1-3,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWHNGHXJQANLX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CNC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(2S)-2-pyrrolidinylMethyl]aMino]-3-Cyclobutene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.